5-Amino-2-methanesulfonylbenzoic acid hydrochloride
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Overview
Description
5-Amino-2-methanesulfonylbenzoic acid hydrochloride is a chemical compound with a molecular formula of C8H10ClNO4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as crystallization and chromatography is also common to obtain high-purity 5-Amino-2-methanesulfonylbenzoic acid hydrochloride .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methanesulfonylbenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Scientific Research Applications
5-Amino-2-methanesulfonylbenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methanesulfonylbenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methylbenzoic acid
- 5-Amino-2-sulfonylbenzoic acid
- 5-Amino-2-chlorobenzoic acid
Uniqueness
5-Amino-2-methanesulfonylbenzoic acid hydrochloride is unique due to its specific sulfonyl and amino functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H10ClNO4S |
---|---|
Molecular Weight |
251.69 g/mol |
IUPAC Name |
5-amino-2-methylsulfonylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO4S.ClH/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11;/h2-4H,9H2,1H3,(H,10,11);1H |
InChI Key |
YLVMLBMJMRJVQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N)C(=O)O.Cl |
Origin of Product |
United States |
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